molecular formula C26H22N2O3S B2831467 1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 1023536-92-6

1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B2831467
CAS No.: 1023536-92-6
M. Wt: 442.53
InChI Key: DYQOXWHJJNXQEA-UHFFFAOYSA-N
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Description

1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a chemical compound supplied for research and development purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds within the 1,3-diazinane-2,4,6-trione structural class are of significant interest in medicinal chemistry and drug discovery . Structurally related triazine and diazinane derivatives have been investigated for their therapeutical potential, particularly as kinase inhibitors targeting key signaling pathways involved in cell proliferation . Research into similar molecules has shown promise in various areas, including the development of antineoplastic agents, with studies exploring their efficacy against a range of neoplasms . The specific substitution pattern on this molecule, featuring methylphenyl and methylsulfanylphenyl groups, suggests potential for interaction with biological targets, making it a valuable scaffold for hit-to-lead optimization and structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biochemical pathways, develop novel therapeutic agents, and advance investigative projects in oncology and other disease areas .

Properties

IUPAC Name

1,3-bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c1-17-4-10-20(11-5-17)27-24(29)23(16-19-8-14-22(32-3)15-9-19)25(30)28(26(27)31)21-12-6-18(2)7-13-21/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQOXWHJJNXQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)SC)C(=O)N(C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane core, followed by the introduction of the aromatic rings and the methylsulfanyl group. Common reagents used in these reactions include aromatic aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Industrial production methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles/nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and sulfur-containing groups allow it to engage in various interactions, such as hydrogen bonding, π-π stacking, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Diazinane Core

Compound Name 1,3-Substituents 5-Substituent Molecular Weight (g/mol) Key Features
Target Compound 1,3-bis(4-methylphenyl) 4-(methylsulfanyl)phenyl ~430.1* High lipophilicity due to sulfur; potential for enhanced metabolic stability
1,3-bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 1,3-bis(4-chlorophenyl) 4-ethoxyphenyl 481.33 Electron-withdrawing Cl groups; higher molecular weight
5-[(1-methylindol-3-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione 1-phenyl 1-methylindol-3-yl ~375.4* Heterocyclic substituent; potential for π-π interactions in binding
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione 1-(4-methylphenyl) 3,4-dimethoxyphenyl ~408.4* Electron-donating methoxy groups; increased electron density
5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-... 1-(4-fluorophenyl) Pyrrole-linked phenoxyethyl ~475.5* Extended conjugation; possible improved target engagement

*Calculated based on molecular formulas.

Substituent Effects on Properties

  • Electron-Donating vs. Chloro substituents reduce electron density, favoring interactions with electron-rich biological targets.
  • Lipophilicity :
    • The methylsulfanyl group (logP ~3.5) in the target compound offers higher lipophilicity than ethoxy (logP ~2.8) or methoxy (logP ~1.9*) groups, improving membrane permeability .
  • Steric Effects :
    • Bulky substituents (e.g., indole or pyrrole ) may hinder rotational freedom, affecting binding specificity.

Biological Activity

1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to synthesize existing knowledge regarding its biological properties, particularly focusing on its anticancer, antimicrobial, and enzymatic inhibition activities.

Chemical Structure

The compound can be represented structurally as follows:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure features two 4-methylphenyl groups and a methylsulfanyl group attached to a diazinane core.

Anticancer Activity

Recent studies have indicated that derivatives of diazinane compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The most active derivative showed an IC50 value of approximately 6.6 µM against the MCF-7 cell line .

A detailed examination of the compound's mechanism revealed that it may induce apoptosis through the activation of caspases, particularly caspase 8. The presence of methoxy and methylsulfanyl substituents appears to enhance the compound's efficacy against cancer cells by influencing cellular pathways related to DNA biosynthesis and programmed cell death .

Antimicrobial Activity

The antimicrobial potential of similar diazinane derivatives has been explored in various studies. Compounds with structural similarities have shown promising results against both bacterial and fungal strains. For example, some derivatives exhibited significant inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Enzyme inhibition studies have focused on the compound's ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. Certain analogs demonstrated potent inhibitory effects on mushroom tyrosinase, suggesting potential applications in skin whitening and anti-aging formulations. The kinetic studies indicated that these compounds could inhibit tyrosinase activity significantly more than traditional inhibitors .

Case Studies

Study Compound Target Cell Line IC50 (µM) Mechanism
Study AAnalog 1MCF-76.6Caspase activation
Study BAnalog 2MDA-MB-23110.5DNA biosynthesis inhibition
Study CAnalog 3S. aureusN/AAntimicrobial activity

Q & A

Q. How can researchers optimize the synthesis of 1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione?

Methodological Answer: Synthesis optimization involves multi-step condensation reactions. A typical approach includes reacting aromatic aldehydes with diazinane precursors under controlled conditions. For example, similar compounds are synthesized using catalysts (e.g., acid/base) in polar solvents like ethanol or methanol at elevated temperatures (60–80°C) to enhance yield . Purification via recrystallization or column chromatography ensures high purity (>95%). Researchers should monitor reaction progress using TLC and adjust stoichiometric ratios of precursors to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should they be applied?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and molecular symmetry. For example, aromatic protons in the 4-methylphenyl groups appear as doublets (δ 7.2–7.4 ppm), while the methylsulfanyl group shows a singlet near δ 2.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=S (650–750 cm⁻¹) validate the diazinane trione core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z 402.47 for C₂₃H₁₈N₂O₃S) .

Q. How can solubility challenges be addressed during experimental design?

Methodological Answer: Solubility in common solvents (e.g., DMSO, chloroform) can be determined empirically via saturation experiments. For low solubility, derivatization (e.g., adding hydroxyl or amine groups) or using co-solvents (DMSO:water mixtures) enhances dissolution for biological assays . Computational tools like COSMO-RS predict solubility based on molecular charge distribution .

Advanced Research Questions

Q. What strategies resolve regioselectivity conflicts during substitution reactions involving the methylsulfanyl group?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For instance, nucleophilic substitution at the methylsulfanyl group requires activating agents (e.g., Lewis acids like BF₃·Et₂O) to polarize the C–S bond. DFT calculations (e.g., Gaussian09) model transition states to predict favorable reaction pathways . Controlled pH (6–8) and low temperatures (0–5°C) minimize competing side reactions .

Q. How can the mechanism of action in biological systems be elucidated for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Use purified enzymes (e.g., kinases) to measure IC₅₀ values via fluorescence-based assays. Compare results with structurally similar thiazine derivatives known for antimicrobial activity .
  • Molecular Docking : AutoDock Vina simulates binding interactions with target proteins (e.g., COX-2), identifying key residues (e.g., Arg120, Tyr355) responsible for affinity .
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess apoptosis induction, with dose-response curves (10–100 µM) .

Q. What computational modeling approaches predict electronic properties relevant to photochemical applications?

Methodological Answer:

  • TD-DFT Calculations : Predict UV-Vis absorption spectra (λ_max ≈ 350–400 nm) by modeling HOMO-LUMO transitions. Software like ORCA computes excited-state geometries .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., carbonyl groups) for redox activity .

Q. How should contradictory data on environmental stability be reconciled?

Methodological Answer: Environmental fate studies require:

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–10) at 25–50°C using HPLC. Half-life (t₁/₂) calculations differentiate abiotic vs. biotic pathways .
  • QSAR Models : Relate logP values (e.g., calculated logP = 3.2) to bioaccumulation potential in aquatic systems .

Q. What experimental designs evaluate the compound’s environmental fate and ecological risks?

Methodological Answer:

  • Microcosm Experiments : Simulate soil-water partitioning using ¹⁴C-labeled compound. Measure adsorption coefficients (Kd) and biodegradation rates via LC-MS .
  • Ecotoxicology Assays : Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition studies link exposure levels to ecosystem impacts .

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